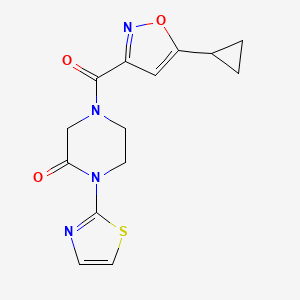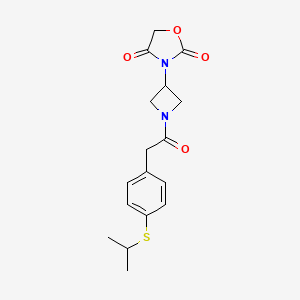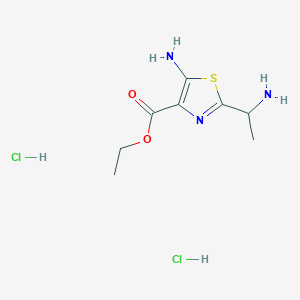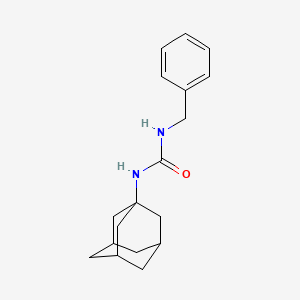
1-(1-Adamantyl)-3-benzylurea
Overview
Description
1-(1-Adamantyl)-3-benzylurea is a useful research compound. Its molecular formula is C18H24N2O and its molecular weight is 284.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization and Molecular Interactions
The adamantane derivatives, including compounds similar to 1-(1-Adamantyl)-3-benzylurea, have been extensively studied for their unique structural properties. The molecular and crystal structures of these compounds are significantly influenced by the presence of adamantane and substituents on the urea moiety. For example, adamantane-1-carbonyl thioureas show distinct conformational features, such as the S and U conformations, dictated by substituent effects and the ability to form intramolecular hydrogen bonds. These structural attributes impact their vibrational properties and potential for forming stable molecular assemblies (Saeed, Flörke, & Erben, 2014).
DNA Binding and Anticancer Activities
Compounds with the adamantane moiety have shown promising DNA binding capabilities, which could be leveraged in anticancer strategies. A study on an adamantane-naphthyl thiourea conjugate revealed significant DNA binding through intercalation and groove binding, alongside notable anticancer activities against hepatocellular carcinoma cells. This suggests the potential of adamantane derivatives in targeted cancer therapy due to their selective cytotoxicity towards cancer cells over normal cells (Arshad et al., 2021).
Antimicrobial and Anti-Proliferative Properties
Adamantane derivatives exhibit antimicrobial and anti-proliferative activities, making them valuable in developing new therapeutics. For example, 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related compounds demonstrated broad-spectrum antibacterial activities and significant anti-proliferative effects against human tumor cell lines. This highlights the therapeutic potential of adamantane-containing compounds in treating infectious diseases and cancer (Al-Mutairi et al., 2019).
Anion Binding and Supramolecular Chemistry
The incorporation of adamantane into supramolecular structures enhances anion binding capabilities, which can be exploited in sensor technology and materials science. Adamantane bisurea derivatives, for example, show high selectivity and stability in forming complexes with various anions, facilitating their use in anion recognition and sensing applications (Blažek et al., 2013).
Environmental Impact Studies
Studies on diamondoid naphthenic acids, structurally related to adamantane carboxylic acids, have indicated their potential to cause genetic damage in aquatic organisms. This underscores the importance of understanding the environmental impact of adamantane derivatives and related compounds to ensure their safe use and disposal (Dissanayake, Scarlett, & Jha, 2016).
Mechanism of Action
Target of Action
Adamantane derivatives are known for their high reactivity, which allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It is known that adamantane derivatives can undergo various chemical and catalytic transformations .
Biochemical Pathways
Adamantane derivatives are known to be involved in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Pharmacokinetics
It is known that the bulky and rigid structure of adamantyl groups generally produces a high thermal stability and other physical and chemical properties .
Biochemical Analysis
Biochemical Properties
The adamantyl group in 1-(1-Adamantyl)-3-benzylurea contributes to its unique biochemical properties . The compound has been found to exhibit antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains and towards fungi from Candida spp . The adamantyl group is also involved in various radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Cellular Effects
For instance, certain adamantane derivatives have been found to induce apoptosis in liver cancer cells
Molecular Mechanism
Studies on similar adamantyl compounds suggest that they may exert their effects through interactions with various biomolecules . For instance, certain adamantyl compounds have been found to interact with enzymes such as cyclooxygenase .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently lacking. Research on similar compounds suggests that the effects of adamantane derivatives can vary with different dosages .
Metabolic Pathways
This compound is likely to be involved in various metabolic pathways due to the presence of the adamantyl group. Studies on similar compounds have shown that adamantyl compounds undergo highly efficient sequential adamantyl hydroxylation and oxidative defluorination pathways .
Transport and Distribution
The adamantyl group in the compound is likely to influence its transport and distribution due to its unique structure .
Subcellular Localization
Studies on similar compounds suggest that adamantyl compounds may be localized to specific subcellular compartments .
Properties
IUPAC Name |
1-(1-adamantyl)-3-benzylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-17(19-12-13-4-2-1-3-5-13)20-18-9-14-6-15(10-18)8-16(7-14)11-18/h1-5,14-16H,6-12H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIRFYYPSNNZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330694 | |
| Record name | 1-(1-adamantyl)-3-benzylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666572 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
120615-86-3 | |
| Record name | 1-(1-adamantyl)-3-benzylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


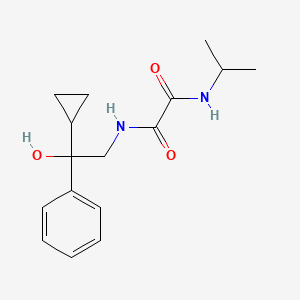
![Ethyl 2-{[3-(4-methylpiperazin-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2713713.png)
![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(pyridin-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2713714.png)
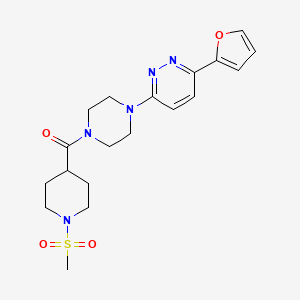
![N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2713719.png)

![Ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2713721.png)
![5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2713722.png)
![5-chloro-2-(methylsulfanyl)-N-[(2-phenoxypyridin-4-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2713724.png)
